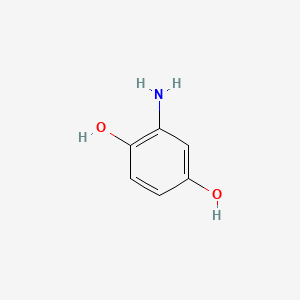

2-Aminobenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (CAS: 20734-68-3)

Disclaimer: Publicly available scientific literature specifically detailing the synthesis, mechanism of action, and biological activities of 2-Aminobenzene-1,4-diol (CAS: 20734-68-3) is limited. This guide synthesizes information from available safety data, chemical properties, and research on structurally related aminophenol and benzenediol compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms described herein are based on established methodologies for similar compounds and should be adapted and validated for the specific molecule of interest.

Executive Summary

This compound, also known as 2-aminohydroquinone, is a small molecule with potential applications in pharmaceutical and chemical research. Its structure, featuring both amine and hydroxyl functional groups on a benzene ring, suggests a propensity for diverse chemical reactions and biological activities. While specific data is scarce, its similarity to other aminophenols and hydroquinones points towards potential roles as an antioxidant, an anti-inflammatory agent, or a precursor in the synthesis of more complex molecules. This guide provides an overview of its known properties, potential synthetic routes, and hypothetical biological activities based on related compounds, offering a foundational resource for future research.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers and safety data sheets. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 20734-68-3 | N/A |

| Molecular Formula | C₆H₇NO₂ | N/A |

| Molecular Weight | 125.13 g/mol | N/A |

| Melting Point | 216-218 °C | N/A |

| Boiling Point | 341.3 ± 27.0 °C (Predicted) | N/A |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | Not Available | N/A |

| LogP | 1.26 (Predicted) | N/A |

| Solubility | Not Available | N/A |

Synthesis and Manufacturing

Potential Synthetic Pathway

A plausible synthetic route for this compound could involve the following steps:

-

Nitration of Hydroquinone: Introduction of a nitro group onto the hydroquinone backbone.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield the final product.

Caption: A potential two-step synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Nitrohydroquinone (Precursor)

-

Materials: Hydroquinone, nitric acid, sulfuric acid, diethyl ether.

-

Procedure:

-

Dissolve hydroquinone in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to the hydroquinone solution at a controlled temperature (e.g., 0-5°C) with constant stirring.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Quench the reaction by pouring the mixture over ice.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a neutralizing agent (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 2-nitrohydroquinone.

-

Step 2: Synthesis of this compound

-

Materials: 2-Nitrohydroquinone, reducing agent (e.g., tin(II) chloride or hydrogen gas with a palladium on carbon catalyst), hydrochloric acid, sodium hydroxide.

-

Procedure (using SnCl₂/HCl):

-

Suspend 2-nitrohydroquinone in a suitable solvent (e.g., ethanol).

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the suspension with vigorous stirring.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extract, concentrate it under reduced pressure, and purify the resulting crude this compound by column chromatography or recrystallization.

-

Potential Biological Activities and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is lacking. However, based on its structural similarity to other well-studied compounds, several potential activities can be postulated.

Postulated Anti-inflammatory Activity via COX-2 Inhibition

Structurally related aminophenols have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation.

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Potential Antioxidant Activity

Hydroquinone and its derivatives are known for their antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage.

Illustrative Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach to begin characterizing the biological activity of this compound.

Caption: A general workflow for the initial biological screening of this compound.

Toxicology and Safety

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While direct research on this specific molecule is limited, its structural features suggest plausible biological activities, including anti-inflammatory and antioxidant effects. Future research should focus on developing and optimizing a reliable synthetic protocol, followed by a systematic evaluation of its biological properties using the in vitro and cell-based assays outlined in this guide. Elucidating its precise mechanism of action and toxicological profile will be crucial for determining its potential as a lead compound in drug discovery or as a building block in chemical synthesis.

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzene-1,4-diol, also known as aminohydroquinone, is an aromatic organic compound featuring both amine and hydroxyl functional groups. These groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and a summary of the biological activities associated with the aminohydroquinone class of molecules.

Chemical Structure and Identification

This compound is a benzene ring substituted with an amino group (-NH₂) and two hydroxyl groups (-OH) at positions 1, 2, and 4. The molecule is polar and capable of acting as both a hydrogen bond donor and acceptor. Due to the presence of the electron-donating amino and hydroxyl groups, the aromatic ring is activated towards electrophilic substitution. The compound is also susceptible to oxidation, a common characteristic of hydroquinones. It is often stored as a more stable hydrohalide salt to prevent oxidative decomposition.[2][3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and computed properties of this compound. Spectroscopic data is predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Aminohydroquinone | [4] |

| CAS Number | 20734-68-3 | [4] |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| Appearance | White to off-white crystalline solid (predicted) | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | |

| SMILES | NC1=CC(O)=CC=C1O | |

| InChIKey | XZIOUMGSBKWPFC-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 66.48 Ų | [4] |

| LogP (Computed) | 0.68 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.0 - 7.5 ppm |

| Hydroxyl Protons (-OH) | δ 4.0 - 8.0 ppm (broad) | |

| Amine Protons (-NH₂) | δ 3.0 - 5.0 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons (C-O) | δ 140 - 160 ppm |

| Aromatic Carbons (C-N) | δ 130 - 150 ppm | |

| Aromatic Carbons (C-H) | δ 100 - 130 ppm[6][7] | |

| IR Spectroscopy | O-H Stretch (H-bonded) | 3500–3200 cm⁻¹ (strong, broad)[8][9] |

| N-H Stretch | 3400–3250 cm⁻¹ (medium)[8][9] | |

| C-H Stretch (Aromatic) | 3100–3000 cm⁻¹ (strong)[8] | |

| C=C Stretch (Aromatic) | 1600–1400 cm⁻¹ (medium)[8] | |

| C-O Stretch (Phenolic) | 1320–1000 cm⁻¹ (strong)[8] | |

| C-N Stretch (Aromatic) | 1335–1250 cm⁻¹ (strong)[8] | |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 125.0477 (for exact mass C₆H₇NO₂) |

Synthesis of this compound

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroarene.[10][11] This approach is highly applicable for preparing this compound from its precursor, 2-nitrobenzene-1,4-diol (2-nitrohydroquinone). Catalytic hydrogenation or reduction using metals in acidic media are standard procedures.[11][12]

Experimental Protocol: Reduction of 2-Nitrohydroquinone via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon (Pd/C) as a catalyst.[13]

Materials:

-

2-Nitrobenzene-1,4-diol

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C) catalyst (5-10% w/w)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a suitable round-bottom flask, dissolve 2-nitrobenzene-1,4-diol (1.0 eq) in a minimal amount of methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the system with hydrogen gas (typically 1-4 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary. Due to its instability, it may be converted to a more stable salt (e.g., hydrochloride or hydrobromide) for storage.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. WO1987006930A1 - Preparation of diamino- and dialkylaminobenzenediols - Google Patents [patents.google.com]

- 3. 2-Aminohydroquinone hydrobromide | C6H8BrNO2 | CID 3017496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol

This technical guide provides essential information regarding the molecular properties of 2-Aminobenzene-1,4-diol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic chemical compound with the molecular formula C6H7NO2.[1][2][3] Its molecular weight is approximately 125.13 g/mol .[1][2][3]

Quantitative Molecular Data

For clarity and ease of comparison, the fundamental molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 20734-68-3 |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its elemental formula, and the resulting molecular weight.

Figure 1: Relationship between chemical identity, formula, and molecular weight.

Disclaimer: This guide does not include experimental protocols as the synthesis and analysis of chemical compounds should be conducted by qualified professionals in a controlled laboratory setting, following established safety guidelines and specific experimental designs tailored to the research objectives.

References

A Technical Guide to 2-Aminobenzene-1,4-diol and its Synonyms for Drug Development Professionals

An In-depth Exploration of Aminohydroquinone and its Derivatives for Researchers and Scientists

This technical guide provides a comprehensive overview of 2-Aminobenzene-1,4-diol, also known as Aminohydroquinone, a molecule of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential biological activities.

Chemical Synonyms and Identification

This compound is known by a variety of names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym | Type | Reference |

| Aminohydroquinone | Common Name | [1][2] |

| 2-Amino-1,4-benzenediol | IUPAC Name | [1] |

| 1,4-Benzenediol, 2-amino- | Chemical Abstract Name | [1] |

| 2-Amino-p-hydroquinone | Common Name | |

| 2,5-Dihydroxyaniline | Common Name | |

| CAS Number: 20734-68-3 | Registry Number | [1][2][3][4] |

| Alternate CAS No.: 32190-95-7 | Registry Number | [4] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. These data are essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Decomposes | |

| pKa | Not available | |

| LogP | 0.68 | [1] |

| Topological Polar Surface Area (TPSA) | 66.48 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectral Data Summary

| Technique | Characteristic Peaks/Shifts | Reference |

| ¹H NMR | Aromatic protons: ~6.5-7.5 ppm; Amine (NH₂) and Hydroxyl (OH) protons: broad signals, chemical shift is solvent and concentration dependent. | [5][6][7][8][9] |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm; Carbons attached to oxygen (C-O): ~140-150 ppm; Carbon attached to nitrogen (C-N): ~130-140 ppm. | [10][11][12][13][14] |

| IR Spectroscopy | O-H stretch (broad): ~3200-3600 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹. | [15][16][17][18][19] |

| UV-Vis Spectroscopy | Absorption maxima are dependent on the solvent and pH. Aromatic compounds typically show absorptions in the 200-400 nm range. | [20][21][22][23][24] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would involve loss of small neutral molecules like CO, HCN. | [25][26][27][28][29] |

Experimental Protocols

This section details generalized experimental procedures for the synthesis and quantitative analysis of aminobenzenediols, which can be adapted for this compound.

Synthesis of Aminobenzenediols

A common route for the synthesis of aminobenzenediols involves the reduction of a corresponding nitro-substituted benzenediol.

Protocol: Reduction of a Nitrobenzenediol

-

Dissolution: Dissolve the starting nitrobenzenediol in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain the desired aminobenzenediol.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of aromatic amines in various matrices.

Protocol: HPLC Analysis of Aminobenzenediols

-

Standard Preparation: Prepare a series of standard solutions of the aminobenzenediol of known concentrations in a suitable solvent (e.g., methanol/water mixture).

-

Sample Preparation: Dissolve the sample containing the aminobenzenediol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV-Vis spectrum of the compound.

-

Injection Volume: 10-20 µL.

-

-

Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample solution and determine the concentration of the aminobenzenediol by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of its parent compound, hydroquinone, and related aminophenols offer insights into its potential mechanisms of action. These compounds are known to induce oxidative stress and can trigger apoptosis in various cell types.[30][31][32]

Induction of Oxidative Stress and Apoptosis

Hydroquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[33] This increase in intracellular ROS can damage cellular components and activate stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[34][35] Ultimately, this can lead to the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.[30][36]

The diagram below illustrates a generalized pathway of aminohydroquinone-induced apoptosis, based on the known mechanisms of related compounds.

This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this versatile compound and its potential applications in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 20734-68-3|this compound|BLD Pharm [bldpharm.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. IR Absorption Table [webspectra.chem.ucla.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 27. whitman.edu [whitman.edu]

- 28. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 29. uab.edu [uab.edu]

- 30. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Hydroquinone-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. [Hydroquinone inhibits NF-kappaB expression in human bone marrow stromal cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Hydroquinone, a reactive metabolite of benzene, inhibits NF-kappa B in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 2-Aminobenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminobenzene-1,4-diol (CAS No: 20734-68-3), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectral Data

The following tables summarize the key spectral data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, predicted data and typical spectral ranges for the constituent functional groups are also provided for reference.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.5-7.0 | m | Aromatic CH |

| ~4.0-5.0 | br s | -NH₂ |

| ~8.0-9.0 | br s | -OH |

Note: Predicted data is based on standard chemical shift values and may vary depending on the solvent and other experimental conditions. The protons of the -NH₂ and -OH groups are exchangeable and may not always be observed or may appear as broad signals.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~140-150 | C-OH |

| ~130-140 | C-NH₂ |

| ~110-120 | Aromatic CH |

Note: Predicted data is based on established substituent effects on aromatic rings.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch (phenolic), N-H Stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Strong | N-H Bend (amine), C=C Stretch (aromatic) |

| 1520-1450 | Medium-Strong | C=C Stretch (aromatic) |

| 1300-1200 | Strong | C-O Stretch (phenol) |

| 1250-1020 | Medium | C-N Stretch (aromatic amine) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 125.05 | [M]⁺ (Molecular Ion) |

Note: The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds. For EI-MS, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments and the molecular ion. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 2-Aminobenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminobenzene-1,4-diol (also known as 2-amino-1,4-benzenediol or aminohydroquinone). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. The guide includes detailed experimental protocols and a visual representation of the solubility determination workflow, empowering researchers to generate precise and reliable data for their specific applications in drug development and other scientific endeavors.

Understanding the Solubility Profile

This compound is an aromatic compound containing both amine and hydroxyl functional groups. These groups allow for hydrogen bonding, suggesting potential solubility in polar solvents. However, the benzene ring introduces a hydrophobic character, which can influence its solubility in non-polar environments. The interplay of these structural features makes a systematic experimental determination of its solubility in a range of solvents crucial for its application.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a wide range of solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User-defined |

Experimental Protocol: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This method is reliable for its simplicity and its ability to achieve a true thermodynamic equilibrium.[1]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solid remains constant over time.

-

Phase Separation: After equilibration, remove the samples from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Key Considerations

-

Purity of Compound and Solvents: The purity of both the solute and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Solubility is highly dependent on temperature; therefore, precise temperature control throughout the experiment is crucial.

-

Equilibrium Time: It is vital to establish the time required to reach equilibrium for each solvent system.

-

Solid Phase Analysis: For crystalline compounds, it is good practice to analyze the solid phase before and after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.

-

pH of Aqueous Solutions: For aqueous solvents, the pH should be carefully controlled and measured as it can significantly impact the solubility of ionizable compounds like this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known by its IUPAC name 2-amino-1,4-benzenediol and synonymously as aminohydroquinone, is an aromatic organic compound with the chemical formula C₆H₇NO₂.[1][2] Its structure features a hydroquinone ring substituted with an amino group, rendering it a versatile building block in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its derivatives have garnered significant attention in drug discovery, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their potential in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-1,4-benzenediol, Aminohydroquinone | [3] |

| CAS Number | 20734-68-3 | [1][2] |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

Synthesis of Aminobenzenediol Derivatives

The synthesis of aminobenzenediol derivatives often involves multi-step reactions. A general approach for the preparation of diamino- and dialkylaminobenzenediols involves the reaction of a diaminodihalo- or dialkylaminodihalobenzoquinone with a hydrogenating agent in the presence of a solvent and a noble metal-containing catalyst.

Representative Experimental Protocol: Synthesis of 2,5-diamino-1,4-benzenediol

This protocol describes a general method for the reduction of a substituted benzoquinone to the corresponding benzenediol.

Materials:

-

2,5-dichloro-3,6-diamino-1,4-benzoquinone

-

Hydrogen gas or hydrazine

-

Noble metal catalyst on a support (e.g., palladium on carbon)

-

Solvent (e.g., water)

Procedure:

-

To a reaction vessel, add 2,5-dichloro-3,6-diamino-1,4-benzoquinone, the noble metal catalyst, and the solvent.

-

Purge the reaction vessel with an inert gas, such as nitrogen.

-

Introduce the hydrogenating agent (hydrogen gas or hydrazine) into the reaction mixture. The molar ratio of hydrogenating agent to the benzoquinone starting material is typically between 3:1 and 30:1.

-

Maintain the reaction temperature between 20°C and 100°C, with a preferred range of 20°C to 50°C.

-

The reaction can be carried out at atmospheric pressure for convenience.

-

Allow the reaction to proceed for 4 to 72 hours, monitoring the conversion of the starting material.

-

Upon completion, the product can be isolated and purified using standard techniques. Typical yields for this type of reaction are reported to be between 50% and 90%.[3]

General workflow for the synthesis of aminobenzenediols.

Role in Drug Discovery and Biological Activity of Derivatives

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][] Its derivatives, particularly those belonging to the aminonaphthoquinone class, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through the induction of apoptosis and autophagy.

Cytotoxic Activity of Aminonaphthoquinone Derivatives

Several studies have reported the potent cytotoxic activity of 2-amino-1,4-naphthoquinone derivatives against various human cancer cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these derivatives are summarized below.

| Compound | Cell Line | IC₅₀ | Reference |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5e | MDA-MB-231 (Breast Cancer) | 0.4 µM | [6] |

| 2-amino-1,4-naphthoquinone-benzamide derivative 5l | MDA-MB-231 (Breast Cancer) | 0.4 µM | [6] |

| 2-amino-1,4-naphthoquinone derivative 5i | A549 (Lung Cancer) | 6.15 µM | [7] |

| Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone | MCF-7 (Breast Cancer) | 95 ± 0.05 µg/mL | [4] |

Mechanism of Action: Induction of Apoptosis and Involvement of Signaling Pathways

The anticancer activity of aminohydroquinone and aminonaphthoquinone derivatives is often linked to their ability to induce programmed cell death, or apoptosis. This process is a critical target in cancer therapy. Furthermore, these compounds can modulate cellular signaling pathways, particularly those related to oxidative stress.

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in stress responses, can be activated by ROS, subsequently leading to apoptosis.

Proposed signaling pathway for aminohydroquinone-induced apoptosis.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of biologically active molecules. Its derivatives, especially those in the aminonaphthoquinone family, have shown promising anticancer activities by inducing apoptosis and modulating key cellular signaling pathways. Further research into the synthesis and biological evaluation of novel derivatives based on the this compound core holds significant potential for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this versatile chemical entity.

References

- 1. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminohydroquinone hydrobromide | C6H8BrNO2 | CID 3017496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (Aminohydroquinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminobenzene-1,4-diol, a molecule of interest in various chemical and pharmaceutical research fields. Also known as Aminohydroquinone, this compound possesses a unique structure that lends itself to a range of chemical transformations and potential biological activities. This document details the available information on its properties, a probable synthesis method, and an exploration of its potential role in biological signaling pathways. While the specific historical details of its discovery are not prominently documented in readily available literature, this guide consolidates the current scientific and technical knowledge surrounding this compound.

Introduction

This compound, with the CAS number 20734-68-3, is an aromatic organic compound featuring both amine and hydroxyl functional groups on a benzene ring. This substitution pattern makes it a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. Its structural similarity to hydroquinone and other aminophenols suggests a range of potential applications, from a building block for complex molecules to a participant in redox-sensitive biological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20734-68-3 | Multiple |

| Synonyms | Aminohydroquinone, 2-amino-1,4-benzenediol | Multiple |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 216-218 °C | Guidechem |

| Appearance | Not specified (likely a solid) | - |

| Purity | Typically ≥95% or ≥98% | ChemShuttle, ChemScene |

| Storage Conditions | 2-8 °C | ChemShuttle |

History and Discovery

Synthesis and Experimental Protocols

The most probable and commonly cited synthetic route to this compound is through the reduction of 2-nitrohydroquinone. This method is a standard procedure in organic chemistry for the conversion of a nitro group to an amine group on an aromatic ring.

Synthesis of this compound from 2-Nitrohydroquinone

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the reduction of a nitroaromatic compound using iron in an acidic medium can be adapted.

Materials:

-

2-Nitrohydroquinone

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Reaction flask with reflux condenser and stirring mechanism

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitrohydroquinone in a mixture of water and ethanol is prepared.

-

To this suspension, fine iron powder is added. The amount of iron should be in molar excess (typically 3-5 equivalents) relative to the 2-nitrohydroquinone.

-

The mixture is heated to reflux with vigorous stirring.

-

Concentrated hydrochloric acid is added portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reaction rate, which is often indicated by a color change and the evolution of heat.

-

After the addition of HCl is complete, the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Upon completion, the hot reaction mixture is filtered to remove the excess iron and iron salts. The filter cake should be washed with hot ethanol to ensure complete recovery of the product.

-

The filtrate is then cooled and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The neutralized solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Workflow Diagram:

References

An In-depth Technical Guide on the Physical Appearance and Stability of 2-Aminobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Aminobenzene-1,4-diol (CAS No: 20734-68-3), with a focus on its physical appearance, stability, and handling protocols.

Physical and Chemical Properties

This compound, also known as aminohydroquinone, is an aromatic organic compound. Its key physical and chemical data are summarized below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂[1][2][3] |

| Molecular Weight | 125.13 g/mol [2][3][4] |

| Appearance | White to off-white crystalline solid[5][6] |

| Melting Point | 216-218 °C (Solvent: Diethyl ether)[1][7] |

| Boiling Point | 341.3 ± 27.0 °C (Predicted)[1] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted)[1][7] |

| Purity | >98%[2][3] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

General Stability: this compound is sensitive to air and light. Similar to other dihydroxybenzenes, it can darken upon exposure to oxygen[8]. The presence of the amino group can also increase its susceptibility to oxidation.

Storage Recommendations: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[7]. For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures of -20°C[9] or between 2-8°C. It should be stored away from incompatible materials and foodstuff containers[7].

Handling Precautions: When handling this compound, it is important to work in a well-ventilated place and wear suitable protective clothing, including gloves, to avoid contact with skin and eyes[7]. The formation of dust and aerosols should be avoided[7].

Experimental Protocols

Synthesis of this compound via Reduction of 2-Nitrohydroquinone:

A common method for the synthesis of this compound is the reduction of 2-nitrohydroquinone.

Materials:

-

2-Nitrohydroquinone

-

Palladium on activated carbon (10% Pd)[10]

-

Ethanol[10]

-

Hydrogen gas

-

Filtration apparatus

Procedure:

-

Dissolve 2-nitrohydroquinone in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Palladium on activated carbon to the solution[10].

-

Hydrogenate the mixture under a hydrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the reaction is complete (typically after several hours), filter the catalyst from the reaction mixture[10].

-

The filtrate, containing the product, can be concentrated to yield this compound. Further purification can be achieved by recrystallization.

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for the handling and stability assessment of this compound.

Caption: Logical workflow for handling and stability assessment of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]

- 6. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]

- 9. 20734-68-3|this compound|BLD Pharm [bldpharm.com]

- 10. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Aminobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic routes for the preparation of heterocyclic compounds derived from 2-aminobenzene-1,4-diol. While direct literature precedents for a wide array of heterocyclic syntheses starting from this compound are limited, analogous reactions with structurally similar compounds, such as 2-aminophenol, provide a strong basis for the development of synthetic protocols. This document outlines proposed synthetic methodologies, detailed experimental protocols based on these analogies, and potential applications of the resulting heterocyclic scaffolds in drug discovery and development.

Introduction to this compound in Heterocyclic Synthesis

This compound, also known as aminohydroquinone, is a versatile precursor for the synthesis of various heterocyclic systems due to the presence of three reactive functional groups: an amino group and two hydroxyl groups. These functionalities allow for a range of chemical transformations, including cyclocondensation and oxidative cyclization reactions, to form fused heterocyclic rings. The resulting scaffolds, particularly those of the phenoxazine and phenoxazinone class, are of significant interest in medicinal chemistry due to their diverse biological activities. Phenoxazine derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Proposed Synthetic Routes

The primary route for the synthesis of heterocyclic compounds from this compound is expected to be through oxidative dimerization to form phenoxazinone derivatives. This reaction is analogous to the well-established synthesis of 2-aminophenoxazin-3-one from two molecules of 2-aminophenol. In the case of this compound, this would likely lead to the formation of a dihydroxy-substituted phenoxazinone.

Synthesis of Dihydroxyphenoxazinone

A plausible synthetic pathway involves the oxidative coupling of two molecules of this compound. This reaction can be initiated by a suitable oxidizing agent, leading to the formation of a dihydroxyphenoxazinone scaffold. This core structure can then be further functionalized to generate a library of derivatives for biological screening.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of a dihydroxyphenoxazinone derivative from this compound. This protocol is based on established methods for the synthesis of similar phenoxazinone compounds from 2-aminophenol.[1]

Protocol 1: Synthesis of 2-Amino-7,8-dihydroxy-3H-phenoxazin-3-one

Materials:

-

This compound

-

Sodium iodate (NaIO₃)

-

Acetone

-

Deionized water

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (for purification)

-

Dimethyl sulfoxide-d₆ (for NMR)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with stir bars

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography column

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Prepare a solution of this compound (e.g., 250 mg) in acetone (e.g., 10 mL).

-

In a separate flask, prepare a solution of sodium iodate (e.g., 430 mg) in deionized water (e.g., 50 mL).

-

To the sodium iodate solution, add the this compound solution with stirring.

-

Stir the mixture for 10 minutes, then add a second solution of this compound (e.g., 250 mg) in acetone (e.g., 7 mL).

-

After 2 hours of stirring at room temperature, add a solution of sodium iodate (e.g., 950 mg) in deionized water (e.g., 70 mL).

-

Continue stirring the reaction mixture at room temperature for 20 hours.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous mixture in an ice bath to precipitate the crude product.

-

Filter the solid product using a Büchner funnel and wash with cold deionized water.

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified product.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various phenoxazinone derivatives from substituted 2-aminophenols, providing a reference for the expected outcomes when using this compound.

| Starting Material 1 | Starting Material 2 | Oxidizing Agent | Solvent(s) | Reaction Time (h) | Yield (%) | Reference |

| 2-Aminophenol | 2-Aminophenol | Sodium iodate | Acetone/Water | 20 | 28 | [1] |

| 2-Aminophenol | 2-Amino-4-chlorophenol | Sodium iodate | Acetone/Water | 22 | Not reported | [1] |

| 2-Aminophenol | 2-Amino-3-hydroxybenzoic acid | Sodium iodate | Methanol/Water | 20 | 5.2 | [1] |

| 2-Aminophenol | 2-Amino-4-nitrophenol | Sodium iodate | Acetone/Water | 20 | Not reported | [1] |

Potential Applications and Signaling Pathways

Phenoxazinone and related heterocyclic scaffolds are known to possess a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity: Many phenoxazine derivatives have demonstrated potent anticancer activity.[2] The planar tricyclic system of the phenoxazine ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Antimicrobial Activity: The phenoxazinone core is a key structural feature of several naturally occurring antibiotics, such as actinomycin D. These compounds are effective against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of RNA synthesis.

Signaling Pathway Involvement:

While the specific signaling pathways affected by dihydroxy-phenoxazinone derivatives are yet to be elucidated, compounds with similar structures are known to interfere with key cellular processes. For instance, their ability to intercalate DNA suggests an impact on pathways regulated by transcription factors such as NF-κB, which is crucial in inflammation and cancer.

Visualizations

Caption: Proposed synthetic workflow for dihydroxyphenoxazinone.

Caption: Potential mechanism of action for phenoxazinone derivatives.

References

Application Notes and Protocols: 2-Aminobenzene-1,4-diol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-amino-p-hydroquinone, is a highly functionalized aromatic compound featuring an amino group and two hydroxyl groups on a benzene ring. This unique arrangement of reactive sites makes it a valuable and versatile building block for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds and dyes. Its structural similarity to both 2-aminophenol and hydroquinone suggests its utility in reactions characteristic of these molecules, including condensations, oxidations, and electrophilic substitutions. The presence of the additional hydroxyl group compared to the more commonly used 2-aminophenol offers a handle for further functionalization, potentially leading to derivatives with enhanced solubility, altered photophysical properties, or novel biological activities.

These notes provide an overview of the potential applications of this compound in organic synthesis and drug development, along with detailed, representative protocols for its use in the synthesis of key molecular scaffolds.

Application Notes

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of many synthetic dyes and biologically active molecules.[1][2] They are known for their applications as fluorescent probes, laser dyes, and chemotherapeutic agents, exhibiting a range of activities including anticancer, antimalarial, and antiviral properties.[2][3]

Typically synthesized from the condensation of a 2-aminophenol derivative with a quinone or a related compound, the use of this compound as the starting aminophenol allows for the introduction of a hydroxyl group onto the phenoxazine scaffold. This hydroxyl group can serve as a point for further chemical modification, such as etherification or esterification, to modulate the molecule's properties for specific applications in materials science or drug delivery.

Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in industry.[4] Their synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The amino group on this compound can be readily converted into a diazonium salt. Subsequent coupling with various aromatic compounds, such as phenols or anilines, can generate a diverse library of azo dyes. The two hydroxyl groups on the diazo component can influence the final color and fastness properties of the dye and provide sites for complexation with metal ions to form mordant dyes.

Precursor for Heterocyclic Scaffolds in Drug Discovery

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Many drugs contain heterocyclic cores which are essential for their biological activity.[5][6] this compound serves as a precursor for various heterocyclic systems beyond phenoxazines. The arrangement of its functional groups allows for participation in cyclocondensation reactions with a variety of bifunctional reagents to yield complex, multi-ring systems. These scaffolds are of significant interest in drug discovery programs targeting a wide range of diseases. For instance, phenoxazine derivatives have been explored for their potential as antiproliferative and immunosuppressive agents.[3]

Synthetic Pathways and Logical Relationships

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols

The following protocols are representative methods based on established chemical transformations for analogous compounds. Researchers should perform appropriate optimization and characterization.

Protocol 1: Synthesis of a Hydroxylated Benzo[a]phenoxazine-5-one

This protocol describes a representative synthesis of a hydroxylated phenoxazine derivative via the condensation of this compound with 2,3-dichloro-1,4-naphthoquinone. This reaction is analogous to syntheses using 2-aminophenol.[2]

Experimental Workflow

Caption: Workflow for hydroxylated phenoxazine synthesis.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 125.13 | 10.0 | 1.25 g |

| 2,3-Dichloro-1,4-naphthoquinone | 227.05 | 10.0 | 2.27 g |

| Anhydrous Sodium Acetate (NaOAc) | 82.03 | 20.0 | 1.64 g |

| Ethanol (95%) | - | - | 100 mL |

| Deionized Water | - | - | For workup |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.25 g (10.0 mmol) of this compound and 1.64 g (20.0 mmol) of anhydrous sodium acetate in 60 mL of 95% ethanol.

-

In a separate beaker, dissolve 2.27 g (10.0 mmol) of 2,3-dichloro-1,4-naphthoquinone in 40 mL of 95% ethanol, warming gently if necessary.

-

Add the naphthoquinone solution to the flask containing the aminophenol dropwise over 15 minutes with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL).

-

Recrystallize the crude solid from an ethanol/water mixture to afford the purified product.

-

Dry the final product under vacuum. Expected yield: 70-80%.

Protocol 2: Synthesis of a Hydroxylated Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye starting from this compound and using 2-naphthol as the coupling component. The procedure involves a standard diazotization followed by azo coupling.[7]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 125.13 | 10.0 | 1.25 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.72 g |

| Concentrated HCl (~37%) | 36.46 | ~30 | 2.5 mL |

| 2-Naphthol | 144.17 | 10.0 | 1.44 g |

| Sodium Hydroxide (NaOH) | 40.00 | ~30 | 1.2 g |

| Deionized Water | - | - | As needed |

| Ice | - | - | For cooling bath |

Procedure:

Part A: Diazotization of this compound

-

In a 250 mL beaker, suspend 1.25 g (10.0 mmol) of this compound in a mixture of 2.5 mL of concentrated HCl and 25 mL of water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold aminophenol suspension over 10 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

Part B: Azo Coupling

-

In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving ~5 g NaOH in 45 mL water).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with constant, efficient stirring. A brightly colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the solid azo dye by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

-

Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C). Expected yield: 85-95%.

Biological Relevance of Derivatives

The phenoxazine core, which can be synthesized using this compound as a precursor, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is found in compounds that interact with various biological targets. For example, certain phenoxazine derivatives are known to function as DNA intercalators, a mechanism central to the activity of antibiotics like Actinomycin D. Others can inhibit key enzymes involved in disease pathways. The ability to introduce a hydroxyl group via this building block provides a strategic advantage for developing new drug candidates with improved target binding or pharmacokinetic properties.

Caption: From building block to biological action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijbpas.com [ijbpas.com]

- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 6. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Applications of 2-Aminobenzene-1,4-diol in Medicinal Chemistry: A Framework for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-amino-p-hydroquinone, is an aromatic organic compound featuring a hydroquinone ring substituted with an amino group. While direct and extensive research on the specific medicinal chemistry applications of this compound is limited, its structural motifs—the aminophenol and hydroquinone moieties—are pivotal pharmacophores in a vast array of biologically active molecules. This document outlines the potential applications of this compound as a versatile building block in drug discovery, drawing parallels from the well-established biological activities of its close structural analogs. The inherent reactivity of its amino and hydroxyl groups allows for diverse chemical modifications, paving the way for the synthesis of novel therapeutic agents.

I. Core Applications in Medicinal Chemistry

The strategic importance of the aminohydroquinone scaffold lies in its ability to participate in crucial biological interactions, primarily through hydrogen bonding, redox cycling, and serving as a precursor for more complex heterocyclic systems.

Anticancer Agents

The aminophenol and quinone functionalities are prevalent in numerous anticancer agents. Derivatives of this compound can be explored for their potential as cytotoxic and antiproliferative agents through several mechanisms:

-

Induction of Apoptosis: Naphthoquinone derivatives containing an amino group have demonstrated potent activity in inducing programmed cell death in cancer cells. For instance, 2-amino-1,4-naphthoquinone-benzamide derivatives have shown significant cytotoxicity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines, with some compounds being significantly more potent than cisplatin.[1]

-

Generation of Reactive Oxygen Species (ROS): The hydroquinone moiety can undergo redox cycling to generate ROS, which can induce oxidative stress and lead to cancer cell death. This mechanism is a key aspect of the anticancer activity of many quinone-based compounds.

-

Enzyme Inhibition: Derivatives can be designed to target specific enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2). Naphthoquinone derivatives have been identified as promising anticancer candidates targeting COX-2.

Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for designing inhibitors of various enzymes implicated in disease.

-

Tyrosinase Inhibitors: Hydroquinone is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Derivatives of this compound can be synthesized to develop novel agents for treating hyperpigmentation disorders.[2] Esterification of hydroquinone has been shown to significantly enhance its tyrosinase inhibitory activity.[2]

-

β-Glucuronidase Inhibitors: Elevated levels of β-glucuronidase are associated with conditions like colon cancer. Synthetic derivatives of 2-aminopyrimidine have shown potent inhibitory activity against this enzyme, suggesting that the amino-aromatic scaffold is a promising starting point for inhibitor design.[3]

-

Cholinesterase Inhibitors: While not directly a benzene-1,4-diol, derivatives of other aminophenols have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.

II. Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound, highlighting the potential of this scaffold.

| Compound Class | Target | Key Compound Example | Activity (IC50) | Cell Line/Enzyme Source | Reference |

| 2-Amino-1,4-naphthoquinone-benzamides | Cytotoxicity | Aniline derivative 5e | 0.4 µM | MDA-MB-231 (Breast Cancer) | [1] |

| 2-Amino-1,4-naphthoquinone-benzamides | Cytotoxicity | 3-Nitroaniline derivative 5l | 0.4 µM | MDA-MB-231 (Breast Cancer) | [1] |

| 2-Amino-1,4-naphthoquinone-benzamides | Cytotoxicity | Aniline derivative 5e | 0.5 µM | HT-29 (Colon Cancer) | [1] |

| Hydroquinone Ester Derivatives | Tyrosinase Inhibition | 4-Hydroxycinnamic acid ester | 0.18 µM | Mushroom Tyrosinase | [2] |

| Hydroquinone | Tyrosinase Inhibition | Hydroquinone | 22.78 µM | Mushroom Tyrosinase | [2] |

| 2-Aminopyrimidine Derivatives | β-Glucuronidase Inhibition | Compound 24 | 2.8 µM | β-Glucuronidase | [3] |

III. Experimental Protocols

General Synthesis of 2-Amino-1,4-naphthoquinone-benzamide Derivatives

This protocol is adapted from the synthesis of 2-amino-1,4-naphthoquinone-benzamides and can serve as a template for derivatizing this compound.[1]

Step 1: Synthesis of the Amino-Substituted Naphthoquinone Core

-

Dissolve 1,4-naphthoquinone in a suitable solvent such as DMF.

-

Add an equimolar amount of an appropriate amino-functionalized benzoic acid (e.g., 4-aminobenzoic acid).

-

Heat the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the intermediate acid.

Step 2: Amide Coupling

-

Dissolve the acid intermediate from Step 1 in DMF.

-

Add an equimolar amount of the desired amine derivative.

-

Add a coupling agent (e.g., TBTU) and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Precipitate the product by adding the reaction mixture to ice-water.

-

Filter, wash, and purify the crude product by column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., cisplatin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

IV. Signaling Pathways

Potential Mechanism of Action for Anticancer Derivatives

Derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

V. Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the extensive research on its structural analogs, researchers can design and synthesize novel derivatives with potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition. The protocols and data presented here provide a foundational framework for initiating such drug discovery programs. Further investigation into the direct biological activities of this compound and its derivatives is warranted to fully elucidate its potential in developing new medicines.

References

- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]